molecular formula C25H22N2O5S2 B11471760 2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide

2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide

Cat. No.: B11471760
M. Wt: 494.6 g/mol
InChI Key: ILMNNBCYNKVBRW-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The unique structure of this compound, featuring both benzenesulfonamide and naphthalene moieties, contributes to its potential in various scientific and industrial applications.

Preparation Methods

The synthesis of N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene derivative followed by sulfonation and subsequent coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of N-[(1Z)-3-BENZENESULFONAMIDO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its dual functionality, combining the properties of both benzenesulfonamide and naphthalene derivatives, which enhances its potential for diverse applications.

Properties

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O5S2/c1-16-13-18(3)24(14-17(16)2)34(31,32)26-22-15-23(25(28)21-12-8-7-11-20(21)22)27-33(29,30)19-9-5-4-6-10-19/h4-15,27H,1-3H3/b26-22-

InChI Key

ILMNNBCYNKVBRW-ROMGYVFFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.